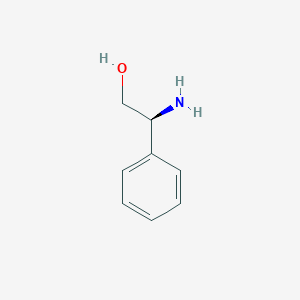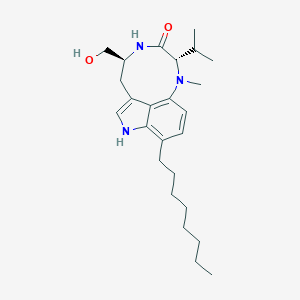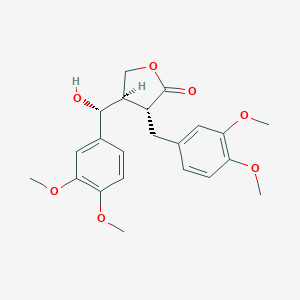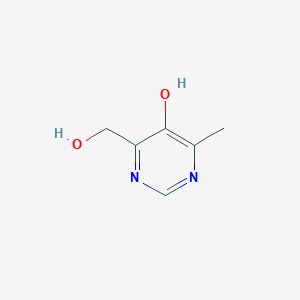
4-(Hydroxymethyl)-6-methylpyrimidin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxymethyl)-6-methylpyrimidin-5-ol, also known as 4-hydroxymethyl-6-methyluracil or HMMU, is a pyrimidine derivative that has been extensively studied for its potential applications in various scientific fields. This compound has been found to possess several unique properties that make it an attractive candidate for use in various research studies.
Mechanism Of Action
The mechanism of action of HMMU is not fully understood, but it is believed to involve the formation of covalent adducts with the active site of enzymes, thereby inhibiting their activity. HMMU has been shown to inhibit the activity of several enzymes, including DNA polymerases, RNA polymerases, and various kinases.
Biochemical And Physiological Effects
HMMU has been found to possess several biochemical and physiological effects, including the inhibition of DNA and RNA synthesis, the inhibition of cell proliferation, and the induction of apoptosis. HMMU has also been shown to possess antiviral and antitumor activity, making it an attractive candidate for use in the development of new therapeutics.
Advantages And Limitations For Lab Experiments
HMMU possesses several advantages for use in lab experiments, including its relatively simple synthesis, its ability to inhibit the activity of several enzymes, and its potential applications in various scientific fields. However, HMMU also possesses several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research involving HMMU, including the development of new therapeutics for the treatment of viral and cancerous diseases, the study of its mechanism of action, and the development of new methods for its synthesis. Further research is also needed to fully understand the potential applications of HMMU in various scientific fields.
Synthesis Methods
The synthesis of HMMU can be achieved through several methods, including the reaction of uracil with formaldehyde and subsequent reduction of the resulting intermediate. Another method involves the reaction of 4,6-dichloro-5-hydroxypyrimidine with methanol and formaldehyde to yield HMMU. The synthesis of HMMU is relatively straightforward and can be achieved using readily available starting materials.
Scientific Research Applications
HMMU has been extensively studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and molecular biology. This compound has been found to possess several unique properties that make it an attractive candidate for use in various research studies. For example, HMMU has been used as a probe to study the mechanism of action of several enzymes, including DNA polymerases and RNA polymerases.
properties
CAS RN |
101708-13-8 |
|---|---|
Product Name |
4-(Hydroxymethyl)-6-methylpyrimidin-5-ol |
Molecular Formula |
C6H8N2O2 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
4-(hydroxymethyl)-6-methylpyrimidin-5-ol |
InChI |
InChI=1S/C6H8N2O2/c1-4-6(10)5(2-9)8-3-7-4/h3,9-10H,2H2,1H3 |
InChI Key |
QWZSGPHOSOPGIK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC=N1)CO)O |
Canonical SMILES |
CC1=C(C(=NC=N1)CO)O |
synonyms |
4-Pyrimidinemethanol, 5-hydroxy-6-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



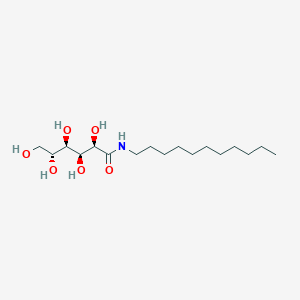

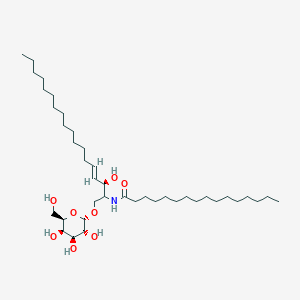
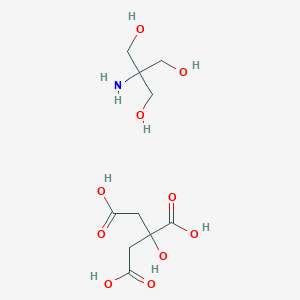
![1-[(1S)-3-Chloro-1-phenylpropoxy]-2-methylbenzene](/img/structure/B19207.png)
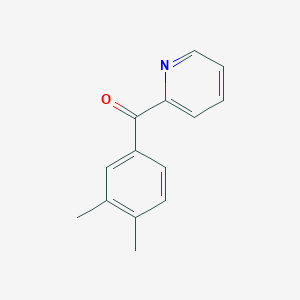
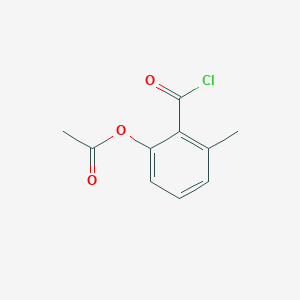
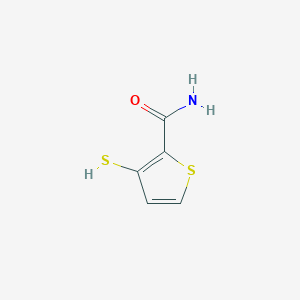
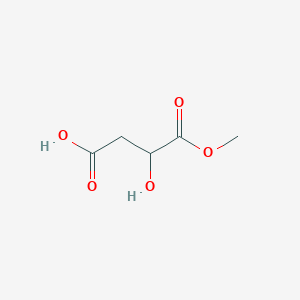
![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxamide](/img/structure/B19225.png)

